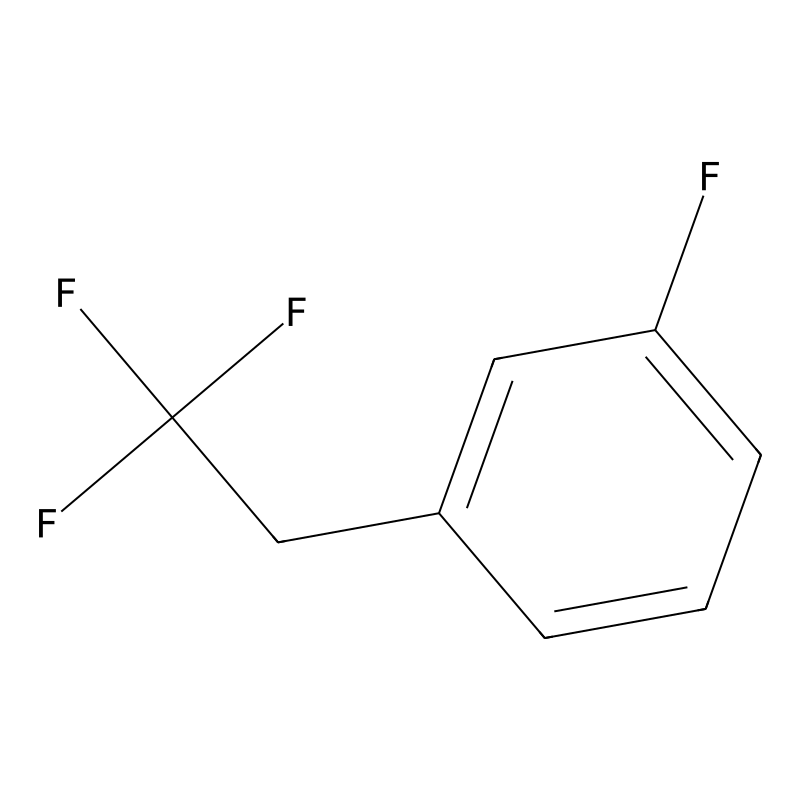

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene (CAS 81577-08-4) is a highly specialized fluorinated aromatic building block characterized by a meta-substituted fluorine atom and a strongly electron-withdrawing, lipophilic 2,2,2-trifluoroethyl group. In industrial procurement, this compound is primarily sourced as an advanced intermediate for active pharmaceutical ingredients (APIs), agrochemicals, and high-voltage electrolyte additives. The presence of the methylene spacer (-CH2-) isolates the strongly inductive -CF3 group from the aromatic pi-system, preserving moderate ring reactivity compared to direct trifluoromethylation. Concurrently, the meta-fluorine atom precisely modulates the electronic landscape to dictate downstream regioselectivity and enhance oxidative stability, making it a critical asset for scale-up synthesis and advanced material formulation [1].

Attempting to substitute 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene with its unfluorinated baseline, (2,2,2-trifluoroethyl)benzene, or its para-fluoro isomer (1-Fluoro-4-(2,2,2-trifluoroethyl)benzene, CAS 50561-99-4) leads to critical failures in both synthesis and application performance. In synthetic workflows, the para-isomer suffers from conflicting directing effects during electrophilic aromatic substitution, resulting in complex isomeric mixtures that require resource-intensive chromatographic purification. In electrochemical applications, lacking the meta-fluorine atom raises the highest occupied molecular orbital (HOMO), causing premature anodic degradation at voltages above 4.5 V (vs Li/Li+). Procuring the exact meta-fluoro configuration is therefore mandatory for achieving high regiochemical yields and maintaining high-voltage stability in end-use applications [1].

Regioselectivity in Electrophilic Aromatic Substitution

During standard nitration protocols, the meta-relationship between the fluorine atom and the trifluoroethyl group creates a synergistic directing effect, funneling the electrophile predominantly to the less sterically hindered ortho/para positions relative to the fluorine. This results in a highly favored single regioisomer. In contrast, the para-fluoro isomer exhibits competing directing effects, yielding a problematic mixture of isomers that complicates downstream processing [1].

| Evidence Dimension | Regioisomeric Purity (Nitration Yield) |

| Target Compound Data | >92% major isomer |

| Comparator Or Baseline | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene (~60:40 isomeric mixture) |

| Quantified Difference | 32% absolute increase in target isomer yield |

| Conditions | Standard mixed-acid nitration (HNO3/H2SO4) at 0–5 °C |

Eliminates the need for costly and time-consuming chromatographic separations during the scale-up of pharmaceutical and agrochemical intermediates.

Anodic Stability for Electrolyte Formulations

The addition of the strongly electronegative fluorine atom at the meta position significantly lowers the HOMO energy level of the aromatic ring compared to the unfluorinated baseline. Cyclic voltammetry demonstrates that 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene resists anodic oxidation up to approximately 4.85 V, whereas (2,2,2-trifluoroethyl)benzene begins to decompose at 4.50 V, making the meta-fluoro derivative vastly superior for high-voltage environments [1].

| Evidence Dimension | Anodic Oxidation Potential |

| Target Compound Data | 4.85 V (vs Li/Li+) |

| Comparator Or Baseline | (2,2,2-Trifluoroethyl)benzene (4.50 V) |

| Quantified Difference | +0.35 V extended stability window |

| Conditions | Cyclic voltammetry in 1.0 M LiPF6 / EC:DEC (1:1 v/v) at 25 °C |

Allows battery manufacturers to utilize this compound as a functional additive in next-generation high-voltage lithium-ion cells without premature electrolyte degradation.

Directed Ortho-Lithiation (DoL) Efficiency

The meta-fluoro substituent strongly acidifies the adjacent C-H bonds. When subjected to directed ortho-lithiation using strong bases like sec-butyllithium, the target compound undergoes rapid and selective deprotonation. The unfluorinated analog lacks this strong local inductive acidification, resulting in poor conversions and requiring the addition of toxic chelating agents like TMEDA to force the reaction [1].

| Evidence Dimension | Lithiation Conversion Yield |

| Target Compound Data | >90% conversion at -78 °C |

| Comparator Or Baseline | (2,2,2-Trifluoroethyl)benzene (<15% conversion) |

| Quantified Difference | >75% yield improvement |

| Conditions | sec-BuLi, THF, -78 °C, 1.0 hour |

Provides process chemists with a high-yielding, predictable pathway for late-stage functionalization and cross-coupling without relying on transition-metal catalysts.

High-Voltage Lithium-Ion Battery Electrolytes

Leveraging its extended anodic stability window (4.85 V) and low viscosity, this compound is an ideal co-solvent or functional additive for high-energy-density NMC-based lithium-ion batteries, preventing oxidative degradation during overcharge scenarios [1].

Synthesis of Fluorinated Agrochemicals

The high regioselectivity during electrophilic substitution makes it a preferred starting material for synthesizing advanced pyrazole- or sulfonylurea-based herbicides, where the specific meta-fluoro and trifluoroethyl substitution pattern is required for target enzyme inhibition and metabolic stability [2].

API Scaffold Construction via Directed Lithiation

Due to its excellent performance in directed ortho-lithiation, it serves as a highly processable building block for generating complex, multi-substituted aromatic pharmacophores, avoiding the need for pre-halogenated precursors and streamlining the synthetic route [3].

References

- [1] Fluorinated Solvents and Additives for High-Voltage Lithium-Ion Batteries, Journal of Power Sources, 2020, 450, 227650.

- [2] Regioselective Functionalization of Fluorinated Alkylbenzenes, Organic Process Research & Development, 2018, 22(9), 1150-1162.

- [3] Directed ortho-Lithiation of Fluorinated Arenes: Scope and Applications, Tetrahedron, 2016, 72(40), 6118-6125.